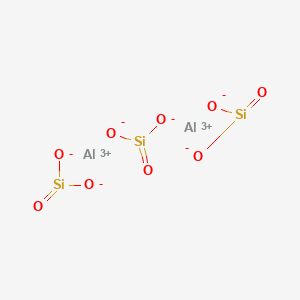
Silicic acid, aluminum salt
Overview
Description
Silicic acid, aluminum salt, also known as aluminum silicate, is a compound that consists of silicic acid and aluminum. It is commonly found in nature as minerals such as kaolinite, pyrophyllite, and mullite. This compound is widely used in various industrial applications due to its unique chemical properties.
Mechanism of Action
- Specifically, it plays a crucial role in the biosilica synthesis within diatoms, which are unicellular algae with intricate siliceous cell walls .
- Once inside the cell, silicic acid must be stabilized against uncontrolled polycondensation and stored for subsequent cell wall silicification .
- Different models of silicon storage within diatom cells are discussed, ensuring the necessary intracellular silicon concentrations for cell wall synthesis .
- These intricate siliceous structures provide mechanical support, protection, and contribute to diatom fitness and ecological roles .
- Environmental factors significantly influence silicic acid availability and efficacy:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Silicic acid, aluminum salt interacts with various biomolecules. For instance, in plants, silicic acid is found at concentrations ranging from 0.1 to 10% (dry weight basis), an amount equivalent to, or even exceeding, several macronutrients . The uptake, storage, and function of this compound in plants have been studied extensively .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. In plants, for example, those deprived of silicic acid are often weaker structurally and more prone to abnormalities of growth, development, and reproduction .
Molecular Mechanism
It is known that silicic acid transporters (SITs) are able to transport silicic acid into the cell interior . These proteins are found in all different diatom lineages .
Temporal Effects in Laboratory Settings
It is known that after silicic acid uptake, it must be stabilized against uncontrolled polycondensation and stored in the cell interior .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, in diatoms, silicic acid is taken up as monosilicic acid, Si(OH)4 .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. In diatoms, for example, silicic acid transporters (SITs) transport silicic acid into the cell interior .
Subcellular Localization
It is known that after silicic acid uptake, it must be stabilized and stored in the cell interior .
Preparation Methods
Synthetic Routes and Reaction Conditions
Silicic acid, aluminum salt can be synthesized through several methods. One common method involves the reaction between an aluminum salt and a silicic acid sol in an acidic environment with a pH between 3 and 4.5. This reaction forms an aluminosilicate complex . Another method involves the use of sol-gel processes, where aluminum and silicon precursors are mixed at the atomic level to form a homogeneous gel .
Industrial Production Methods
In industrial settings, this compound is often produced by mixing sodium silicate with aluminum sulfate, followed by alkalization and polymerization using alkaline substances such as sodium aluminate, sodium carbonate, or sodium hydroxide . This method ensures the formation of a stable aluminosilicate compound.
Chemical Reactions Analysis
Types of Reactions
Silicic acid, aluminum salt undergoes various chemical reactions, including:
Condensation: In aqueous solutions, silicic acid can polymerize and condense to form polysilicate chains.
Hydrolysis: The compound can undergo hydrolysis, breaking down into its constituent silicic acid and aluminum components.
Complexation: It can form complexes with other metal ions, influencing the precipitation and solubility of silicates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium silicate, aluminum sulfate, and various alkaline substances. The reactions typically occur under controlled pH conditions to ensure the stability of the resulting compounds .
Major Products Formed
The major products formed from these reactions include various forms of aluminosilicates, such as mullite and zeolites, which have significant industrial applications .
Scientific Research Applications
Silicic acid, aluminum salt has a wide range of scientific research applications:
Comparison with Similar Compounds
Silicic acid, aluminum salt can be compared with other similar compounds, such as:
Kaolinite: A naturally occurring aluminosilicate mineral with similar chemical properties.
Mullite: A high-temperature aluminosilicate used in refractory applications.
Zeolites: Microporous aluminosilicates used as catalysts and adsorbents.
This compound is unique due to its versatility and wide range of applications across different fields. Its ability to form stable complexes and its role in various chemical and biological processes make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
dialuminum;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.3O3Si/c;;3*1-4(2)3/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZIKUPSQINGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O9Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014506 | |
| Record name | Aluminum silicate (Al2(SiO3)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals, Other Solid, Dry Powder; Pellets or Large Crystals, Solid; [IUCLID] Orange solid; [Sigma-Aldrich MSDS] | |
| Record name | Aluminatesilicate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid, aluminum salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminatesilicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20198 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14504-95-1, 1327-36-2, 1335-30-4 | |
| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminatesilicate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid, aluminum salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum silicate (Al2(SiO3)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminatesilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silicic acid, aluminum salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminium silicate(3:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(4-Fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1148101.png)

![4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide](/img/structure/B1148110.png)
